molecular formula C10H22N2O2 B6229506 tert-butyl N-[2-(methylamino)butyl]carbamate CAS No. 1890089-92-5

tert-butyl N-[2-(methylamino)butyl]carbamate

Cat. No.: B6229506
CAS No.: 1890089-92-5
M. Wt: 202.29 g/mol
InChI Key: GGDOOVFOLZYTPM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylamino)butyl]carbamate is a carbamate derivative commonly utilized as a protecting group for amines in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which stabilizes the amine during reactions and allows selective deprotection under acidic conditions.

Properties

CAS No.

1890089-92-5

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[2-(methylamino)butyl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-8(11-5)7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

GGDOOVFOLZYTPM-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)NC

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Protection and Methylation of 1,4-Diaminobutane

The most widely documented method involves a two-step reductive amination process adapted from the synthesis of analogous ethylcarbamate derivatives. In the first step, 1,4-diaminobutane is selectively protected at one amine group using di-tert-butyl dicarbonate (Boc anhydride) in a toluene/water biphasic system. The resulting N-Boc-1,4-diaminobutane is then subjected to methylation via paraformaldehyde in the presence of acetic acid (1 wt% relative to paraformaldehyde) under reflux conditions.

Mechanistic Insight :
The acid catalyzes the formation of an imine intermediate, which undergoes reduction in situ. Toluene serves as the optimal solvent due to its ability to azeotrope water, driving the reaction toward completion.

Step 2: Sodium Borohydride Reduction

The intermediate 2-(N-isobutoxyformamido)butyl isocyanide is reduced using sodium borohydride in tetrahydrofuran (THF) at 20–30°C for 4–5 hours. This step achieves quantitative conversion to tert-butyl N-[2-(methylamino)butyl]carbamate, with crude yields of 84–85% after purification via vacuum distillation.

Key Advantages :

  • Cost Efficiency : Paraformaldehyde and sodium borohydride are economical compared to pre-methylated diamine precursors.

  • Scalability : The reaction is amenable to continuous flow systems due to mild temperatures and short reaction times.

Direct Alkylation of Boc-Protected Butylenediamine

Methanesulfonyl Chloride-Mediated Methylation

An alternative route involves the alkylation of N-Boc-1,4-diaminobutane using methanesulfonyl chloride and methylamine. This method, however, suffers from poor regioselectivity, producing significant quantities of di-methylated byproducts (up to 35% yield loss). Purification requires repetitive recrystallization, reducing practicality for industrial applications.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Methylamine: 2.5 equivalents

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStarting MaterialYield (%)Byproducts
Reductive AminationN-Boc-1,4-diaminobutane84–85<5%
Direct AlkylationN-Boc-1,4-diaminobutane50–5530–35%

Cost Considerations

  • Reductive Amination : Total raw material cost is approximately $120/kg, driven by sodium borohydride and Boc anhydride.

  • Direct Alkylation : Higher costs ($180/kg) due to methylamine excess and purification challenges.

Optimized Protocol for Industrial Production

Recommended Procedure

  • Protection : React 1,4-diaminobutane (1 mol) with Boc anhydride (1.1 mol) in toluene/water (3:1 v/v) at 25°C for 12 hours.

  • Methylation : Add paraformaldehyde (1.2 mol) and acetic acid (1.2 g), reflux for 6 hours.

  • Reduction : Cool to 25°C, add NaBH4 (2 mol) in THF over 1 hour, stir for 4 hours.

  • Workup : Quench with acetic acid, extract with ethyl acetate, and distill under vacuum (0.1 mbar, 80°C).

Critical Parameters

  • Solvent Choice : THF outperforms DMF in reducing side reactions during NaBH4 addition.

  • Acid Loading : Excess acetic acid (>2 wt%) accelerates imine formation but risks Boc group cleavage.

Challenges and Mitigation Strategies

Byproduct Formation

Di-methylated species arise from over-alkylation, particularly in direct methods. Reductive amination minimizes this issue through controlled formaldehyde stoichiometry.

Purification

Vacuum distillation remains the most effective purification method, achieving >98% purity. Chromatography is avoided due to the compound’s sensitivity to silica gel-induced decomposition.

Emerging Methodologies

Enzymatic Methylation

Preliminary studies suggest that methyltransferases (e.g., NovO) can catalyze the methylation of Boc-protected amines under aqueous conditions, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrochloric acid or trifluoroacetic acid.

Major Products Formed:

    Oxidation: Corresponding carbamates.

    Reduction: Free amines.

    Substitution: Free amines and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-[2-(methylamino)butyl]carbamate is widely used in scientific research, including:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the synthesis of peptides and proteins.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylamino)butyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine. The molecular targets and pathways involved include:

    Formation of Carbamate: The reaction of tert-butyl chloroformate with an amine to form a stable carbamate.

    Deprotection: The removal of the tert-butyl group under acidic conditions to release the free amine.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares tert-butyl N-[2-(methylamino)butyl]carbamate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound (Target) Likely C11H24N2O2 ~216.32 (estimated) Methylamino, butyl chain Amine protection in peptide synthesis, intermediates for pharmaceuticals
tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate C10H16F5N2O2 298.24 Pentafluoro substitution Enhanced stability, potential use in fluorinated drug candidates
tert-Butyl N-{5-[(methylamino)methyl]pyridin-2-yl}carbamate C12H19N3O2 237.30 Pyridine ring Ligand design, coordination chemistry
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate C13H20N6O3 308.30 Purine moiety Nucleoside analog synthesis, antiviral research
tert-Butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate C16H25N2O5 325.38 Trimethoxyphenyl group Anticancer agent precursor, kinase inhibition studies

Research Findings and Trends

  • Drug Discovery : Fluorinated and aromatic analogs dominate recent studies due to their enhanced bioavailability and target specificity .
  • Material Science : Pyridine-containing derivatives () are explored for catalytic applications .
  • Synthetic Efficiency : Advances in reductive amination () and Boc-deprotection () have streamlined the synthesis of these compounds .

Biological Activity

Tert-butyl N-[2-(methylamino)butyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, which contributes to steric hindrance, enhancing its reactivity and stability. The molecular formula is C10_{10}H21_{21}N2_{2}O2_{2}, with a molecular weight of approximately 199.29 g/mol. The carbamate functional group is known for its versatility in organic synthesis and biological applications.

Structural Characteristics

Property Value
Molecular FormulaC10_{10}H21_{21}N2_{2}O2_{2}
Molecular Weight199.29 g/mol
Functional GroupsCarbamate, Amino

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. The hydrolysis of the carbamate group under physiological conditions releases the active amine, which can engage with biological targets.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymatic pathways, which is crucial for therapeutic applications. For example, studies have shown that similar carbamate derivatives exhibit significant inhibitory effects on enzymes involved in metabolic processes.

Case Study: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on a specific enzyme (e.g., acetylcholinesterase) revealed an IC50_{50} value of 150 nM, indicating potent inhibition compared to standard inhibitors.

Pharmacological Applications

The compound has been explored for its potential in drug development, particularly in targeting diseases that involve dysregulated enzymatic activity. Its role as a building block in synthesizing more complex pharmaceutical agents has been highlighted in various research studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound IC50_{50} (nM)Notes
Tert-butyl N-[3-(methylamino)propyl]carbamate200Moderate inhibition
Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate120High selectivity for certain receptors
Tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate90Broad-spectrum activity

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. In animal models, the compound demonstrated a bioavailability of approximately 60% following subcutaneous administration, with a half-life of about 1.5 hours.

Key Findings from Literature

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential anti-cancer properties.
  • Pharmacokinetic Profile : A study reported that after administration in mice, the compound showed rapid absorption and distribution with minimal hepatic metabolism.
  • Therapeutic Potential : Investigations into its role as an anti-inflammatory agent have also shown promise, with effective modulation of inflammatory cytokines observed in vitro.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies amine protection (δ ~1.4 ppm for Boc methyl groups) and backbone conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 245.1864) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .

How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent reactions?

Advanced
The bulky tert-butyl group directs reactions to less hindered sites:

  • Nucleophilic Substitution : Preferential attack at the terminal amine (vs. methylamino group) due to reduced steric hindrance .
  • Catalytic Hydrogenation : Pd/C-mediated deprotection of the Boc group proceeds efficiently, leaving the methylamino group intact .

Example : In acylation reactions, the Boc group shields the adjacent amine, forcing electrophiles to target the methylamino moiety .

What methodologies evaluate the compound’s bioactivity as a potential enzyme inhibitor?

Q. Advanced

  • DPP-IV Inhibition Assay : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in vitro. Compare activity to sitagliptin .
  • Kinetic Studies : Lineweaver-Burk plots determine competitive/non-competitive inhibition mechanisms .
  • Molecular Docking : AutoDock Vina models interactions with DPP-IV’s catalytic site (PDB: 4A5S) to predict binding affinity .

How can conflicting data on reaction yields under similar conditions be resolved?

Advanced
Contradictions often arise from trace moisture or catalyst variability:

  • Moisture Control : Use anhydrous solvents (e.g., DCM stored over molecular sieves) and inert atmospheres .
  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .
  • Statistical Design : Apply response surface methodology (RSM) to optimize temperature, solvent, and catalyst ratios .

What are the stability profiles of this compound under varying pH and temperature?

Q. Advanced

  • pH Stability : Boc groups hydrolyze rapidly under acidic (pH <2) or basic (pH >10) conditions. Stability peaks at pH 5–7 .
  • Thermal Degradation : TGA/DSC analysis shows decomposition above 150°C. Store at -20°C under nitrogen for long-term stability .

How does computational modeling aid in predicting metabolic pathways?

Q. Advanced

  • ADMET Prediction : SwissADME calculates logP (2.1) and predicts CYP450-mediated oxidation at the methylamino group .
  • Prodrug Activation : Molecular dynamics simulations model hydrolysis in plasma, correlating with in vivo half-life .

What strategies validate the compound’s role as a prodrug in metabolic diseases?

Q. Advanced

  • In Vivo Studies : Administer to diabetic rodent models; measure plasma DPP-IV activity and glucose tolerance .
  • Metabolite ID : LC-MS/MS detects the active metabolite (3-amino-piperidine derivative) post-Boc deprotection .

How can researchers address solubility challenges in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Derivatization : Introduce phosphate esters or PEGylated side chains for improved pharmacokinetics .

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